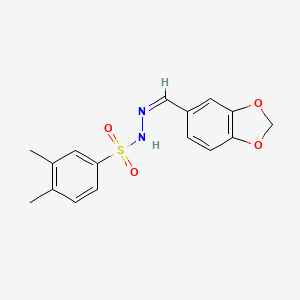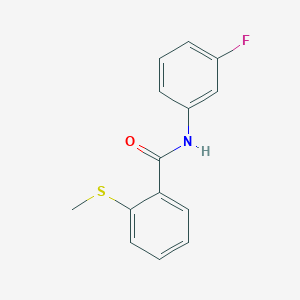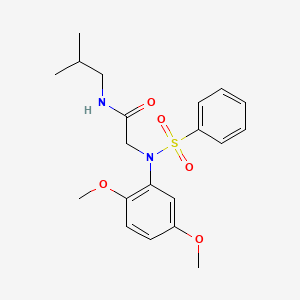![molecular formula C19H18ClNO B4963285 3-[(4-chlorophenyl)amino]-5-(4-methylphenyl)-2-cyclohexen-1-one](/img/structure/B4963285.png)
3-[(4-chlorophenyl)amino]-5-(4-methylphenyl)-2-cyclohexen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-chlorophenyl)amino]-5-(4-methylphenyl)-2-cyclohexen-1-one is a chemical compound that belongs to the family of cyclohexenones. It is commonly known as Clomiphene or Clomid and is widely used in the field of reproductive medicine. Clomiphene is a selective estrogen receptor modulator (SERM) that is used to induce ovulation in women who have difficulty conceiving due to anovulation or irregular menstrual cycles. In addition, Clomiphene is also used to treat male infertility by increasing the production of testosterone.
Mecanismo De Acción
Clomiphene acts as a 3-[(4-chlorophenyl)amino]-5-(4-methylphenyl)-2-cyclohexen-1-one by binding to estrogen receptors in the hypothalamus, pituitary gland, and ovary. This results in an increase in the production of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), which are essential for ovulation. In men, Clomiphene stimulates the production of testosterone by increasing the secretion of LH.
Biochemical and physiological effects:
The biochemical and physiological effects of Clomiphene are primarily related to its ability to increase the production of FSH and LH. This results in the development of ovarian follicles, ovulation, and the production of estrogen and progesterone. In men, Clomiphene increases the production of testosterone, which can improve sperm count and motility.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Clomiphene has several advantages for use in lab experiments, including its ability to induce ovulation in animals for reproductive studies. However, it is important to note that Clomiphene can have variable effects on different animal species and may not be suitable for all experiments. In addition, Clomiphene can have potential side effects on animal health, such as ovarian cysts and uterine tumors.
Direcciones Futuras
There are several potential future directions for the use of Clomiphene in scientific research. One area of interest is the potential use of Clomiphene in the treatment of male infertility, as it has shown promising results in increasing testosterone production. Additionally, further investigation into the anti-estrogenic effects of Clomiphene may lead to its use in breast cancer treatment. Finally, the potential use of Clomiphene in the treatment of PCOS and other hormonal disorders warrants further investigation.
Métodos De Síntesis
The synthesis of Clomiphene involves several steps, including the condensation of 4-chloroaniline with 4-methylacetophenone to form 4-chloro-α,α-dimethylphenylacetonitrile. This intermediate is then converted to 3-[(4-chlorophenyl)amino]-5-(4-methylphenyl)-2-cyclohexen-1-one through a series of reactions involving reduction, cyclization, and oxidation.
Aplicaciones Científicas De Investigación
Clomiphene has been extensively studied for its use in inducing ovulation in women with infertility. It has also been investigated for its potential use in treating male infertility, hypogonadism, and polycystic ovary syndrome (PCOS). In addition, Clomiphene has been studied for its potential use in breast cancer treatment, as it has been shown to have anti-estrogenic effects.
Propiedades
IUPAC Name |
3-(4-chloroanilino)-5-(4-methylphenyl)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO/c1-13-2-4-14(5-3-13)15-10-18(12-19(22)11-15)21-17-8-6-16(20)7-9-17/h2-9,12,15,21H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGKCIDKXJHTRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=CC(=O)C2)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chlorophenyl)amino]-5-(4-methylphenyl)cyclohex-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-(dimethylamino)phenyl]-7-hydroxy-1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B4963202.png)
![5-(2-furyl)-3-[(4-hydroxyphenyl)amino]-2-cyclohexen-1-one](/img/structure/B4963219.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4963221.png)

![methyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4963227.png)
![methyl 5-[3-(4-biphenylylcarbonyl)-1-piperidinyl]-5-oxopentanoate](/img/structure/B4963232.png)
![4-[2-(1,2-dihydro-1-acenaphthylenylthio)ethyl]-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B4963236.png)
![2-[3-(1H-1,2,3-benzotriazol-1-yl)-3-oxopropyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4963241.png)
![N-[4-(aminocarbonyl)phenyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4963247.png)
![ethyl 4-{[1-ethyl-5-(2-furoylamino)-1H-benzimidazol-2-yl]methyl}-1-piperazinecarboxylate](/img/structure/B4963248.png)


![N-(2-allyl-2-hydroxy-4-penten-1-yl)-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4963283.png)
![1-[2-(4-methoxyphenyl)ethyl]-N-methyl-6-oxo-N-(2-phenoxyethyl)-3-piperidinecarboxamide](/img/structure/B4963291.png)